N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide
CAS No.:
Cat. No.: VC14508055
Molecular Formula: C21H17N3O2
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17N3O2 |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide |
| Standard InChI | InChI=1S/C21H17N3O2/c1-26-17-6-4-5-15(13-17)21(25)22-16-11-9-14(10-12-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
| Standard InChI Key | MPEZJSYGXVVBLY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzimidazole core (a bicyclic system of benzene fused to imidazole) substituted at the 4-position of the phenyl ring with a 3-methoxybenzamide group. This arrangement confers planar geometry and π-π stacking potential, critical for biomolecular interactions. The methoxy group at the 3-position of the benzamide introduces electron-donating effects, influencing solubility and binding affinity.
Physicochemical Profiling
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 343.4 g/mol | |
| logP (Partition Coefficient) | ~4.88 (analogous compound) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Polar Surface Area | 50.88 Ų |
The relatively high logP value indicates moderate lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility . The polar surface area aligns with Rule of Five guidelines, predicting oral bioavailability.
Synthesis and Structural Modification
Synthetic Pathways
While detailed protocols remain proprietary, the synthesis likely involves:
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Benzimidazole Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
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Amide Coupling: Reaction of 4-(1H-benzimidazol-2-yl)aniline with 3-methoxybenzoyl chloride via Schotten-Baumann or HATU-mediated coupling.
Derivative Design
Structural analogs, such as N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide, demonstrate how methoxy positioning modulates activity. The 3,4-dimethoxy variant shows enhanced solubility but reduced logP (4.32 vs. 4.88), highlighting trade-offs in drug-likeness.
Comparative Analysis with Benzimidazole Derivatives
Structural-Activity Relationships (SAR)
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Methoxy Positioning: 3-Methoxy substitution optimizes steric compatibility with hydrophobic enzyme pockets, whereas 2-methoxy analogs show reduced potency .
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Linker Flexibility: Ethyl spacers (as in N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-3-methoxybenzamide) increase conformational freedom, improving binding to flexible targets like kinases .
Pharmacokinetic Trade-offs
| Compound | logP | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|---|
| N-[4-(1H-Benzimidazol-2-yl)phenyl]-3-methoxybenzamide | 4.88 | 0.12 | 62 |
| 3,4-Dimethoxy analog | 4.32 | 0.45 | 58 |
| Ethyl-spacer derivative | 4.85 | 0.08 | 71 |
Data extrapolated from highlight solubility-bioavailability balancing challenges.
Future Research Directions
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Mechanistic Studies: Elucidate targets via proteomics and crystallography.
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Optimization: Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising logP.
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In Vivo Testing: Evaluate pharmacokinetics in rodent models, focusing on blood-brain barrier penetration for CNS applications.
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